molecular formula C8H12BrClN2 B1380561 (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride CAS No. 1628810-35-4

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1380561
CAS No.: 1628810-35-4
M. Wt: 251.55 g/mol
InChI Key: XNXZPUVFWDMCIG-RGMNGODLSA-N
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Description

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride (CAS: 1628810-35-4) is a chiral organic compound featuring a pyridine ring substituted with bromine at the 5-position and a methyl group at the 4-position. The ethanamine moiety is linked to the pyridine ring, and the compound exists as a hydrochloride salt, enhancing its stability and solubility. Its molecular formula is C₈H₁₂BrClN₂, with a molecular weight of 251.57 g/mol .

This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its stereochemistry (S-configuration) is critical for interactions with biological targets, making it valuable in enantioselective synthesis .

Properties

IUPAC Name

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZPUVFWDMCIG-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-methylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ethanamine, under conditions that facilitate nucleophilic substitution. This step may require a base like sodium hydroxide or potassium carbonate to neutralize the by-products.

    Resolution: The resulting racemic mixture is resolved to obtain the desired (S)-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often prioritized to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as primary or secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Neuropharmacological Research

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride has been investigated for its potential neuropharmacological effects. Compounds with similar structures often exhibit activity at various neurotransmitter receptors, which can lead to therapeutic applications in treating neurological disorders.

Binding Affinity Studies

Initial studies suggest that this compound may interact with serotonin and dopamine receptors, which are critical targets for drugs treating depression and schizophrenia. Further investigations are needed to quantify these interactions and elucidate the underlying mechanisms.

Receptor Type Potential Interaction Implications
Serotonin ReceptorsPossible binding affinityTreatment for depression
Dopamine ReceptorsPotential modulation effectsManagement of schizophrenia

Synthesis of Analog Compounds

The synthesis of this compound serves as a precursor for developing various analogs that may exhibit distinct pharmacological properties. The chirality of the compound plays a crucial role in determining the biological activity of its derivatives.

Synthetic Pathways

Common synthetic routes involve the bromination of pyridine derivatives followed by amination reactions. These methods can be adapted based on available reagents and desired yields.

Biomedical Applications

The compound's unique structure allows it to be explored in biomedical research, particularly in drug development and therapeutic formulations.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study 1 : A compound structurally related to this compound demonstrated significant neuroprotective effects in models of neurodegeneration.
  • Study 2 : Another analog exhibited promising results in reducing anxiety-like behaviors in animal models, suggesting potential applications in anxiety disorders.

Toxicological Profile

Understanding the safety profile is crucial for any compound intended for research or therapeutic use. This compound has been assessed for toxicity, revealing no significant chronic effects at standard exposure levels.

Toxicity Data Overview

Endpoint Value Source
Acute ToxicityNot classifiedManufacturer's SDS
Skin IrritationNot availableECHA Registered Substances
Endocrine Disruption PotentialNo evidence foundLiterature Review

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The presence of the bromine and methyl groups on the pyridine ring can enhance its binding affinity and selectivity for these targets, leading to specific pharmacological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares the target compound with five analogs, highlighting key structural variations, molecular properties, and applications:

Compound Name CAS Number Molecular Formula M.W. (g/mol) Substituents Key Features Applications References
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride 1628810-35-4 C₈H₁₂BrClN₂ 251.57 5-Bromo, 4-methyl pyridine, ethanamine Chiral center, hydrochloride salt Pharmaceutical intermediate
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride 1263094-16-1 C₇H₁₀BrClN₂ 237.53 5-Bromo pyridine, ethanamine Lacks methyl group at position 4 API synthesis, skincare
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride 1391450-63-7 C₇H₁₁BrCl₂N₂ 273.99 5-Bromo pyridine, dihydrochloride Enhanced solubility Research chemicals
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride 1257535-42-4 C₇H₁₀BrClN₂ 238.53 5-Bromo, 3-methyl pyridine, methanamine Methanamine backbone Chemical intermediate
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride - C₁₃H₁₂Br₂ClF₂N₂ 393.29 (MS) 3,6-Dibromo pyridine, difluorophenyl Brominated and fluorinated substituents Therapeutic candidate
(S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride - C₁₄H₁₄ClF₂N₃S 316 (MS) Pyrazine ring, methylthio, chloro Heterocyclic variation (pyrazine) Drug discovery

Key Observations

Dihydrochloride salts (e.g., CAS 1391450-63-7) exhibit higher solubility in aqueous media, advantageous for formulation .

Synthetic Routes: Many analogs are synthesized via sulfinamide intermediates followed by deprotection (e.g., compound 5E in ).

Applications :

  • Pharmaceutical Intermediates : All compounds are used in API synthesis, but the target compound’s methyl group may optimize pharmacokinetics in final drugs .
  • Research Use : Dihydrochloride derivatives (e.g., CAS 2250243-78-6) are labeled for research only, emphasizing their exploratory role .

Biological Activity

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₈H₁₂BrClN₂
  • Molecular Weight : 251.56 g/mol
  • CAS Number : 1628810-35-4

The structure includes a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position, along with an ethanamine chain. The hydrochloride form enhances solubility, making it suitable for various applications in biological studies .

This compound interacts with specific molecular targets, potentially acting as a ligand for certain receptors or enzymes. This interaction can modulate their activity, influencing various biological pathways. The presence of bromine and methyl groups may enhance binding affinity and selectivity, contributing to its pharmacological effects .

1. Pharmacological Applications

Research indicates that this compound may have applications in:

  • Neurological Disorders : Its structure suggests potential use in developing treatments for conditions such as depression or anxiety, where modulation of neurotransmitter systems is beneficial.
  • Cancer Therapy : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, indicating that this compound may have anticancer properties .

Table 1: Summary of Studies on Related Compounds

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyridine DerivativesImmune ModulationSome derivatives showed significant immune cell activation in vitro.
Alkaloid DerivativesAntimicrobialVarious derivatives demonstrated MIC values effective against multiple bacterial strains.
Piperidine DerivativesCytotoxicityInduced apoptosis in cancer cells better than standard treatments.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride?

Answer:
Synthesis optimization should focus on:

  • Substrate selection : Use 5-bromo-4-methylpyridine-2-carbaldehyde as a precursor for reductive amination, leveraging bromine as a directing group for regioselective functionalization .
  • Chiral resolution : Employ (S)-specific catalysts (e.g., chiral oxazaborolidines) or enzymatic resolution to ensure enantiomeric purity >95% .
  • Purification : Recrystallization in ethanol/water mixtures improves purity, with final characterization via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm pyridine ring substitution patterns (e.g., 5-bromo and 4-methyl groups) and ethanamine backbone integrity. 1H^1H-NMR peaks at δ 2.35 (s, 3H, CH3_3) and δ 8.25 (s, 1H, pyridine-H) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (observed m/z 251.02 for [M-Cl]+^+) .
  • Elemental analysis : Validate Br and Cl content (theoretical: Br 27.1%, Cl 11.2%) .

Basic: How is purity assessed, and what discrepancies might arise?

Answer:

  • HPLC : Use a polar-embedded column (e.g., Zorbax SB-Phenyl) with UV detection at 254 nm. Purity ≥95% is typical, but discrepancies arise from residual solvents (e.g., ethanol) or diastereomeric byproducts .
  • TLC : Silica gel plates (ethyl acetate/hexanes, 3:7) with visualization under UV (Rf_f ~0.4) .

Advanced: How can chiral resolution challenges be addressed during synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to isolate the (S)-enantiomer. Retention time differences of 1–2 minutes are typical for enantiomers .
  • Kinetic resolution : Lipase-mediated acetylation of the racemic amine selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted (yield >85%) .

Advanced: What stability issues arise under varying pH and temperature conditions?

Answer:

  • Thermal stability : Degradation studies (40–80°C, 24 hrs) show <5% decomposition at 25°C but ~20% at 80°C (HPLC monitoring). Store at -20°C under inert gas .
  • pH sensitivity : Hydrolysis of the amine group occurs at pH <2 (HCl-mediated) or pH >10 (amide formation). Buffered solutions (pH 6–8) are optimal for long-term stability .

Advanced: How can computational modeling predict biological activity?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with dopamine receptors (e.g., D2_2) based on pyridine/amine pharmacophores. High binding affinity (ΔG ≤ -8 kcal/mol) suggests CNS activity .
  • QSAR : Correlate logP (calculated: 1.9) with membrane permeability using Molinspiration software .

Advanced: How to resolve contradictions in reported solubility and purity data?

Answer:

  • Solubility : Conflicting reports (e.g., water vs. DMSO) may arise from polymorphic forms. Perform XRPD to identify crystalline vs. amorphous states .
  • Purity : Cross-validate HPLC with ion chromatography (for chloride counterion quantification) and ICP-MS (Br content) to address batch-to-batch variability .

Advanced: What pharmacological hypotheses can be derived from structural analogs?

Answer:

  • Antiviral activity : Structural similarity to rimantadine hydrochloride (adamantane derivative) suggests potential inhibition of viral uncoating via hydrophobic interactions .
  • Dopamine modulation : The pyridine-ethanamine scaffold mirrors bupropion metabolites, implying monoamine reuptake inhibition (test via HEK-293 cell assays expressing DAT/SERT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.